methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate
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Overview
Description
METHYL 6-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]HEXANOATE is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
Preparation Methods
The synthesis of METHYL 6-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]HEXANOATE typically involves the reaction of a thiazolidinone derivative with a thiophene aldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like acetic acid . The process involves refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 6-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]HEXANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation . The thiophene moiety can also contribute to the compound’s activity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
METHYL 6-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]HEXANOATE can be compared with other thiazolidinone derivatives, such as:
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Known for its antitumor activity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
2-Methoxy-5-((phenylamino)methyl)phenol: Important for its antimicrobial properties. The uniqueness of METHYL 6-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]HEXANOATE lies in its combined thiazolidinone and thiophene structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17NO3S3 |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
methyl 6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoate |
InChI |
InChI=1S/C15H17NO3S3/c1-19-13(17)7-3-2-4-8-16-14(18)12(22-15(16)20)10-11-6-5-9-21-11/h5-6,9-10H,2-4,7-8H2,1H3/b12-10+ |
InChI Key |
FFEIDJJGRIJSJC-ZRDIBKRKSA-N |
Isomeric SMILES |
COC(=O)CCCCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C(=CC2=CC=CS2)SC1=S |
Origin of Product |
United States |
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